molecular formula C7H4O3S B1524741 Thieno[3,2-b]furan-5-carboxylic acid CAS No. 1334148-11-6

Thieno[3,2-b]furan-5-carboxylic acid

Cat. No. B1524741
M. Wt: 168.17 g/mol
InChI Key: MALCJMFVEYGYEX-UHFFFAOYSA-N
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Description

Thieno[3,2-b]furan-5-carboxylic acid is a chemical compound with the molecular formula C7H4O3S . It has an average mass of 168.170 Da and a monoisotopic mass of 167.988113 Da .


Synthesis Analysis

Based on the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions, one-pot synthesis of benzo[4,5]thieno[3,2-b]benzofurans (BTBFs) was developed . The reaction conditions were optimized, including catalysts, solvents, bases, ligands, and reaction times .


Molecular Structure Analysis

The molecular structure of Thieno[3,2-b]furan-5-carboxylic acid consists of 7 carbon atoms, 4 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

Thieno[3,2-b]furan-5-carboxylic acid has a density of 1.6±0.1 g/cm3, a boiling point of 334.8±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.0±3.0 kJ/mol and a flash point of 156.3±22.3 °C .

Scientific Research Applications

Synthesis and Chemical Reactivity

Thieno[3,2-b]furan derivatives have been a subject of interest in the field of organic chemistry due to their potential applications in various areas. Gewald and Bellmann (1983) demonstrated a method for synthesizing 3-amino-thieno[3,2-b]furans through O-alkylation and Thorpe-Ziegler-cyclization, emphasizing their reactivity and potential for further chemical transformations (Gewald & Bellmann, 1983). Dey et al. (2010) described a versatile synthesis approach for thieno[3,4-b]furan, highlighting its importance for low band gap organic semiconductors and applications in OLEDs, organic photovoltaic cells, and electrochromics (Dey et al., 2010). Henssler and Matzger (2009) focused on the synthesis of thieno[3,2-b]furan, providing insights into its chemical robustness and selectivity toward functionalization, which is crucial for its application in various chemical processes (Henssler & Matzger, 2009).

Future Directions

Furan-fused ring compounds, such as Thieno[3,2-b]furan-5-carboxylic acid, could be widely used as luminescent materials or hole transporting materials in optoelectronic devices . Therefore, more attention has been paid to the design and synthesis of this type of compounds .

properties

IUPAC Name

thieno[3,2-b]furan-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O3S/c8-7(9)6-3-4-5(11-6)1-2-10-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALCJMFVEYGYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]furan-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
E Kraľovičová, A Krutošíková… - … of Czechoslovak chemical …, 1986 - cccc.uochb.cas.cz
Reactions of 3-(5-aryl-2-furyl)propenoic, 3-(2-benzo[b]furyl)propenoic and 3-(5-ethoxycarbonyl-4H-furo[3,2-b]-2-pyrrolyl)propenoic acids with thionyl chloride in the presence of …
Number of citations: 2 cccc.uochb.cas.cz

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